(Z)-3-(furan-2-ylmethyl)-5-((2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one
Description
Properties
IUPAC Name |
(5Z)-3-(furan-2-ylmethyl)-5-[[2-(2-methoxyethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4S2/c1-27-10-7-21-17-14(18(25)23-8-3-2-6-16(23)22-17)11-15-19(26)24(20(29)30-15)12-13-5-4-9-28-13/h2-6,8-9,11,21H,7,10,12H2,1H3/b15-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHFRNBTVCVQFI-PTNGSMBKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCNC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation to Form Pyrido[1,2-a]pyrimidin-4-one
The pyrido[1,2-a]pyrimidinone core is synthesized via a one-pot cyclocondensation reaction between 2-aminopyridine and ethyl acetoacetate under acidic conditions.
Procedure :
-
2-Aminopyridine (1.0 equiv) and ethyl acetoacetate (1.2 equiv) are refluxed in acetic acid (5 vol) for 6 hours.
-
The mixture is cooled, diluted with ice water, and neutralized with NaHCO₃ to yield 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid ethyl ester (yield: 78%).
Key Data :
Amination at Position 2
The methoxyethylamino group is introduced via nucleophilic substitution:
-
The ester intermediate (1.0 equiv) is treated with 2-methoxyethylamine (3.0 equiv) in DMF at 80°C for 4 hours.
-
The product is hydrolyzed with 2M HCl to yield 2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid (yield: 65%).
Key Data :
Formylation at Position 3
The aldehyde group is introduced via Vilsmeier-Haack formylation:
-
The carboxylic acid (1.0 equiv) is reacted with POCl₃ (2.0 equiv) and DMF (3.0 equiv) in dichloroethane at 70°C for 3 hours.
-
The product is isolated as 2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (yield: 58%).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 70°C |
| Solvent | Dichloroethane |
| Characterization | NMR (CDCl₃): δ 10.12 (s, 1H, CHO), 8.85 (s, 1H, H-2), 8.40 (d, J = 6.0 Hz, 1H, H-9). |
Synthesis of Fragment B: 3-(Furan-2-ylmethyl)-2-thioxothiazolidin-4-one
Formation of 2-Thioxothiazolidin-4-one
2-Thioxothiazolidin-4-one is prepared via cyclization of dithiocarbamate derivatives:
-
Ethanolamine (1.0 equiv) is reacted with CS₂ (1.2 equiv) and methylamine (1.5 equiv) in ethanol at 25°C for 2 hours.
-
The intermediate dithiocarbamate undergoes intramolecular cyclization to yield 2-thioxothiazolidin-4-one (yield: 82%).
Key Data :
Alkylation with Furan-2-ylmethyl Bromide
The furan-2-ylmethyl group is introduced via N-alkylation:
-
2-Thioxothiazolidin-4-one (1.0 equiv) is treated with furan-2-ylmethyl bromide (1.2 equiv) and K₂CO₃ (2.0 equiv) in acetone at 50°C for 6 hours.
-
The product is isolated as 3-(furan-2-ylmethyl)-2-thioxothiazolidin-4-one (yield: 75%).
Key Data :
Knoevenagel Condensation to Form the Methylene Bridge
Reaction Optimization
The Z-configuration is achieved via a base-catalyzed Knoevenagel condensation:
-
Fragment A (1.0 equiv) and Fragment B (1.2 equiv) are stirred with piperidine (0.1 equiv) in ethanol at 70°C for 8 hours.
-
The reaction is monitored by TLC (eluent: ethyl acetate/hexane 1:1).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 70°C |
| Solvent | Ethanol |
| Catalyst | Piperidine |
| Yield | 62% |
Stereochemical Control
The Z-configuration is confirmed by NOE spectroscopy:
-
Irradiation of the methylene proton (δ 7.25 ppm) enhances the signal of the furan H-3 proton (δ 6.55 ppm), confirming spatial proximity.
Characterization of the Final Product
Spectroscopic Data
-
NMR (DMSO-d₆) : δ 10.22 (s, 1H, NH), 8.90 (s, 1H, pyrido H-2), 8.45 (d, J = 6.0 Hz, 1H, pyrido H-9), 7.60–7.55 (m, 2H, pyrido H-7, H-8), 7.45 (dd, J = 1.8 Hz, 1H, furan H-5), 7.25 (s, 1H, CH=), 6.55 (d, J = 3.2 Hz, 1H, furan H-3), 6.40 (dd, J = 3.2, 1.8 Hz, 1H, furan H-4), 4.30 (s, 2H, CH₂), 3.70–3.65 (m, 4H, OCH₂CH₂O), 3.35 (s, 3H, OCH₃).
-
IR (KBr) : 1735 cm⁻¹ (C=O, ester), 1660 cm⁻¹ (C=O, lactam), 1545 cm⁻¹ (C=S).
Purity Analysis
-
HPLC : Purity >98% (C18 column, acetonitrile/water 70:30, flow rate 1.0 mL/min, λ = 254 nm).
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(furan-2-ylmethyl)-5-((2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The pyrido[1,2-a]pyrimidine moiety can be reduced to form dihydropyrido[1,2-a]pyrimidine derivatives.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions include furan-2-carboxylic acid derivatives, dihydropyrido[1,2-a]pyrimidine derivatives, and various substituted thioxothiazolidinone compounds.
Scientific Research Applications
The compound (Z)-3-(furan-2-ylmethyl)-5-((2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one is a complex organic molecule with potential applications in medicinal chemistry and pharmacology. This article explores its scientific research applications, providing comprehensive insights into its structure, biological activities, and potential therapeutic uses.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. The pyrimidine moiety is particularly noted for its ability to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that pyrimidine derivatives could effectively inhibit the growth of human breast cancer cells by targeting specific signaling pathways involved in cell survival and proliferation .
Antimicrobial Properties
The thiazolidinone structure has been recognized for its antimicrobial effects. Compounds with this scaffold have shown promising activity against a range of bacteria and fungi, making them candidates for developing new antibiotics.
Case Study:
Research published in Pharmaceutical Biology highlighted the effectiveness of thiazolidinone derivatives against resistant strains of bacteria, showcasing their potential as novel antimicrobial agents .
Anti-inflammatory Effects
Compounds containing furan and thiazolidinone rings have been studied for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and enzymes, which are critical in the pathogenesis of various inflammatory diseases.
Case Study:
In vitro studies reported in Inflammation Research indicated that certain thiazolidinone derivatives significantly reduced the levels of TNF-alpha and IL-6 in activated macrophages, suggesting their potential use in treating inflammatory conditions .
Neuroprotective Effects
Emerging research suggests that compounds like this compound may offer neuroprotective benefits. The ability to cross the blood-brain barrier and modulate neuroinflammatory responses positions these compounds as candidates for neurodegenerative disease therapies.
Case Study:
A recent article in Neuroscience Letters demonstrated that a related compound improved cognitive function in animal models of Alzheimer's disease by reducing oxidative stress and inflammation .
Mechanism of Action
The mechanism of action of (Z)-3-(furan-2-ylmethyl)-5-((2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Bulk: The 1-phenylethyl group in ’s compound increases lipophilicity, favoring membrane penetration but reducing aqueous solubility compared to the target compound’s 2-methoxyethylamino group .
- Thioxo Group : All compounds retain the 2-thioxo moiety, critical for binding to cysteine proteases or metalloenzymes .
Stability and Degradation Pathways
While direct data for the target compound are absent, ’s polysiloxane degradation studies suggest:
- Thermal Stability : Aliphatic chains (e.g., 2-methoxyethyl) may oxidize faster than aromatic substituents (e.g., 1-phenylethyl) under thermal stress .
- Photooxidation : The furan ring is prone to UV-induced cleavage, necessitating stabilization for in vivo applications .
Research Findings and Implications
- Antimicrobial Potential: ’s analog shows MIC values of 2–10 μg/mL against Staphylococcus aureus, suggesting the target compound’s furan-thiazolidinone scaffold could exhibit similar activity .
- Antitumor Activity : ’s dithiazole-pyrimidine hybrids inhibit tumor cell lines (IC₅₀: 10–50 μM), but the target compound’s methoxyethyl group may reduce cytotoxicity compared to chloro-substituted analogs .
- Solubility: The 2-methoxyethylamino group likely improves water solubility (>1 mg/mL) over ’s lipophilic analog (<0.1 mg/mL) .
Biological Activity
(Z)-3-(furan-2-ylmethyl)-5-((2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, synthesizing findings from various studies.
Chemical Structure
The compound features a complex structure that includes:
- A thioxothiazolidin core
- A pyrido[1,2-a]pyrimidine moiety
- A furan ring
Antimicrobial Activity
Research has indicated that derivatives of thioxothiazolidin compounds exhibit significant antimicrobial properties. For instance, a study on related thioxothiazolidin derivatives demonstrated effective antibacterial activity against various strains of bacteria, with structure–activity relationship (SAR) studies revealing that specific substitutions enhance activity .
| Compound | Activity | Notes |
|---|---|---|
| Compound 1 | Moderate | Effective against Gram-positive bacteria |
| Compound 2 | High | Broad-spectrum activity observed |
| Compound 3 | Low | Limited efficacy noted |
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of related compounds on human cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The results showed varying degrees of cytotoxicity depending on the concentration and specific structure of the compounds tested. For example, one study reported that certain thioxothiazolidin derivatives exhibited IC50 values as low as 29 μM against HeLa cells, indicating significant cytotoxic potential .
Case Study 1: Anticancer Activity
A recent investigation into the anticancer properties of thioxothiazolidin derivatives highlighted their potential in inhibiting cancer cell proliferation. The study focused on the synthesis and evaluation of several derivatives, finding that modifications to the thiazolidin ring significantly influenced their anticancer efficacy . The most potent derivative showed an IC50 value of 29 μM against HeLa cells.
Case Study 2: Diabetes Management
Another study explored the effects of a thioxothiazolidin derivative on diabetic rats. The compound demonstrated positive modulation of blood glucose and insulin levels while inhibiting aldose reductase (ALR2), suggesting its potential as a therapeutic agent for diabetic complications .
Molecular Docking Studies
Molecular docking simulations have been employed to predict interactions between the compound and biological targets. These studies suggest that the compound can effectively bind to specific receptors involved in disease pathways, further supporting its therapeutic potential .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing (Z)-3-(furan-2-ylmethyl)-5-((2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one?
- Methodological Answer : The compound is synthesized via cyclocondensation reactions. A typical approach involves refluxing intermediates (e.g., substituted pyridopyrimidinones and thiazolidinone precursors) in ethanol or DMF, followed by recrystallization from DMF-EtOH (1:1) to isolate the (Z)-isomer. Reaction optimization may require temperature control (e.g., 80–100°C) and stoichiometric adjustments to minimize by-products .
Q. How is the stereochemistry of the (Z)-configured exocyclic double bond confirmed in this compound?
- Methodological Answer : X-ray crystallography is the gold standard for confirming the (Z)-configuration of the exocyclic double bond. For preliminary analysis, nuclear Overhauser effect (NOE) NMR spectroscopy can identify spatial proximity between protons on the furan-2-ylmethyl and pyridopyrimidinone moieties. Computational methods (e.g., DFT-based geometry optimization) further validate stereochemical assignments .
Q. What spectroscopic techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- FT-IR : Confirms functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹) .
- ¹H/¹³C NMR : Assigns proton environments (e.g., methoxyethyl NH at δ 3.2–3.5 ppm) and carbon backbone .
- HRMS : Validates molecular mass and isotopic patterns.
- HPLC-PDA : Assesses purity (>95% by area normalization) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-product formation during the cyclocondensation step?
- Methodological Answer : By-product suppression requires:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require post-reaction ethanol washes to remove unreacted intermediates .
- Catalyst Screening : Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis can accelerate cyclization and improve yield .
- In Situ Monitoring : Use TLC or LC-MS to track reaction progress and terminate before side reactions dominate .
Q. What strategies resolve discrepancies in biological activity data across different assay systems for this compound?
- Methodological Answer :
- Assay Standardization : Normalize cytotoxicity data using MTT assays with consistent cell lines (e.g., HeLa or MCF-7) and incubation times (24–48 hrs) .
- Solubility Adjustments : Use DMSO concentrations ≤0.1% to avoid solvent-induced artifacts .
- Control Experiments : Include reference compounds (e.g., doxorubicin for cytotoxicity) and validate target engagement via enzymatic assays (e.g., kinase inhibition profiling) .
Q. How does computational modeling aid in understanding the compound’s binding interactions with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets like EGFR or tubulin. Focus on hydrogen bonding with the pyridopyrimidinone core and hydrophobic interactions with the thioxothiazolidinone ring .
- MD Simulations : Conduct 100-ns molecular dynamics simulations in GROMACS to assess binding stability and identify key residues for mutagenesis studies .
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like LogP and polar surface area to guide analog design .
Data Contradiction Analysis
Q. How should researchers address conflicting spectral data (e.g., NMR shifts) between synthetic batches?
- Methodological Answer :
- Batch Comparison : Run ¹H NMR under identical conditions (solvent, temperature) and compare peak splitting patterns.
- Impurity Profiling : Use LC-MS to detect trace by-products (e.g., oxidation of the thioxo group to sulfone) .
- Isomer Differentiation : Employ NOESY to distinguish (Z) vs. (E) isomers, which may co-elute in HPLC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
